(1S,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL
CAS No.:
Cat. No.: VC17475304
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClNO2 |
|---|---|
| Molecular Weight | 215.67 g/mol |
| IUPAC Name | (1S,2R)-1-amino-1-(4-chloro-2-methoxyphenyl)propan-2-ol |
| Standard InChI | InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1 |
| Standard InChI Key | RBPSTBRJXKDLFL-LHLIQPBNSA-N |
| Isomeric SMILES | C[C@H]([C@H](C1=C(C=C(C=C1)Cl)OC)N)O |
| Canonical SMILES | CC(C(C1=C(C=C(C=C1)Cl)OC)N)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound’s molecular formula is C₁₀H₁₄ClNO₂, with a molecular weight of 215.67 g/mol . Its IUPAC name, (1S,2R)-1-amino-1-(4-chloro-2-methoxyphenyl)propan-2-ol, reflects the presence of a chlorine atom at the para-position and a methoxy group at the ortho-position on the aromatic ring, coupled with a chiral amino alcohol backbone . The stereochemistry is defined by the (1S,2R) configuration, which critically influences its biological activity and synthetic accessibility .
Structural Features:
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Aromatic System: A 4-chloro-2-methoxyphenyl group provides electron-withdrawing (Cl) and electron-donating (OCH₃) substituents, creating a polarized aromatic environment.
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Amino Alcohol Core: The propan-2-ol chain contains both amino (-NH₂) and hydroxyl (-OH) groups, enabling hydrogen bonding and nucleophilic interactions .
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Chirality: The two stereocenters at positions 1 and 2 dictate enantioselective interactions with biological targets .
Spectroscopic and Computational Data
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3D Conformation: Computational models predict intramolecular hydrogen bonding between the hydroxyl and amino groups, stabilizing a folded conformation .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄ClNO₂ | |
| Molecular Weight | 215.67 g/mol | |
| CAS Registry Number | 1270162-76-9 | |
| IUPAC Name | (1S,2R)-1-amino-1-(4-chloro-2-methoxyphenyl)propan-2-ol |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (1S,2R)-1-amino-1-(4-chloro-2-methoxyphenyl)propan-2-ol typically involves asymmetric catalysis or resolution of racemic mixtures . Key methodologies include:
Chiral Pool Synthesis
Starting from enantiomerically pure precursors, such as (R)- or (S)-epichlorohydrin, the amino alcohol backbone is constructed via nucleophilic ring-opening reactions. The aromatic moiety is introduced through Friedel-Crafts alkylation or Suzuki-Miyaura coupling .
Catalytic Asymmetric Reduction
Ketone intermediates, e.g., 1-(4-chloro-2-methoxyphenyl)propan-2-one, undergo enantioselective reduction using transition-metal catalysts (e.g., Ru-BINAP complexes) to yield the desired (1S,2R) configuration . Reported enantiomeric excess (ee) values exceed 90% under optimized conditions.
Enzymatic Resolution
Racemic mixtures are resolved using lipases or esterases, which selectively hydrolyze one enantiomer of a prodrug ester. This method achieves high purity but requires additional steps to recover the desired isomer .
Table 2: Comparative Synthesis Strategies
| Method | Yield (%) | ee (%) | Advantages | Limitations |
|---|---|---|---|---|
| Catalytic Asymmetric Reduction | 75–85 | 90–95 | High stereoselectivity | Cost of chiral catalysts |
| Enzymatic Resolution | 60–70 | 98–99 | Eco-friendly | Multi-step purification |
| Chiral Pool Synthesis | 80–90 | 100 | No resolution needed | Limited precursor availability |
Industrial Scalability
Scale-up challenges include optimizing catalyst turnover numbers (TONs) and minimizing solvent waste. Continuous-flow reactors have shown promise in enhancing reaction efficiency and reproducibility .
Physicochemical Properties and Reactivity
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<1 mg/mL). Stability studies indicate decomposition above 150°C, with the hydroxyl group prone to oxidation under acidic conditions .
Reactivity Profile
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Nucleophilic Sites: The amino group participates in Schiff base formation, while the hydroxyl group undergoes esterification or etherification.
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Aromatic Electrophilic Substitution: The methoxy group directs electrophiles to the para-position, though steric hindrance from the chloro substituent moderates reactivity .
Table 3: Key Reactivity Trends
| Reaction Type | Reagents | Products |
|---|---|---|
| Acylation | Acetic anhydride | N-Acetyl derivative |
| Oxidation | KMnO₄ (acidic) | Ketone (degradation) |
| Hydrogen Bonding | Protic solvents | Stabilized solvates |
| Assay | Target | Result (IC₅₀/MIC) | Source |
|---|---|---|---|
| SNRI | Human SERT/NET | 45 nM | |
| Antibacterial | S. aureus (ATCC 29213) | 28 µg/mL |
Research Frontiers and Challenges
Enantioselective Catalysis
Improving catalyst efficiency and reducing metal leaching remain critical for large-scale production. Recent advances in organocatalysis offer metal-free alternatives but require validation .
Toxicity Profiling
Acute toxicity studies in rodent models indicate an LD₅₀ >500 mg/kg, suggesting a favorable safety profile. Chronic toxicity data are pending.
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